1-(6-Phenylhexyl)-1H-1,2,4-triazole
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Overview
Description
1-(6-Phenylhexyl)-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Phenylhexyl)-1H-1,2,4-triazole typically involves the reaction of 6-phenylhexylamine with a triazole precursor. One common method is the cyclization of 6-phenylhexylamine with hydrazine and a carbonyl compound under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(6-Phenylhexyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction can produce triazole derivatives with reduced nitrogen atoms.
Scientific Research Applications
1-(6-Phenylhexyl)-1H-1,2,4-triazole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Phenylhexyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(6-Phenylhexyl)-1H-1,2,3-triazole: Similar structure but with a different arrangement of nitrogen atoms in the triazole ring.
1-(6-Phenylhexyl)-1H-1,2,4-oxadiazole: Contains an oxygen atom in place of one of the nitrogen atoms in the triazole ring.
1-(6-Phenylhexyl)-1H-1,2,4-thiadiazole: Contains a sulfur atom in place of one of the nitrogen atoms in the triazole ring.
Uniqueness
1-(6-Phenylhexyl)-1H-1,2,4-triazole is unique due to its specific arrangement of nitrogen atoms in the triazole ring and the presence of the phenylhexyl group
Properties
CAS No. |
919800-79-6 |
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Molecular Formula |
C14H19N3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
1-(6-phenylhexyl)-1,2,4-triazole |
InChI |
InChI=1S/C14H19N3/c1(2-7-11-17-13-15-12-16-17)4-8-14-9-5-3-6-10-14/h3,5-6,9-10,12-13H,1-2,4,7-8,11H2 |
InChI Key |
PQFLMKKAMJTVNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCN2C=NC=N2 |
Origin of Product |
United States |
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